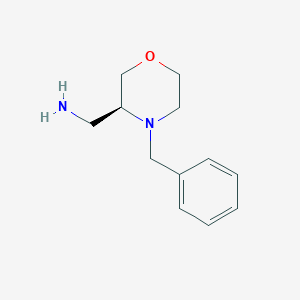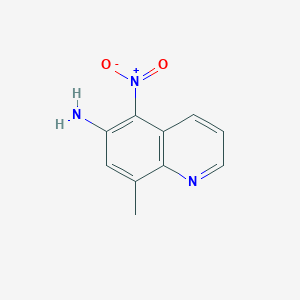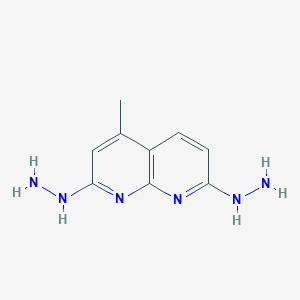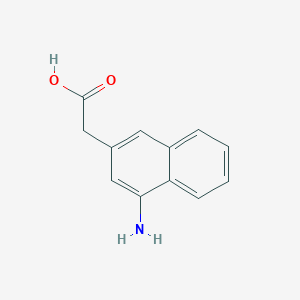
1-Aminonaphthalene-3-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminonaphthalene-3-acetic acid is an organic compound derived from naphthalene It is characterized by the presence of an amino group at the first position and an acetic acid group at the third position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-3-acetic acid can be synthesized through several methods. One common approach involves the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration is carried out using nitric acid and sulfuric acid, while the reduction is achieved using iron and hydrochloric acid. The acylation step is performed using acetic anhydride in the presence of a Lewis acid catalyst .
Análisis De Reacciones Químicas
Types of Reactions: 1-Aminonaphthalene-3-acetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Chromic acid or potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium in boiling amyl alcohol is used for reduction reactions.
Substitution: Ferric chloride is used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-1-aminonaphthalene-3-acetic acid.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-Aminonaphthalene-3-acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound is studied for its potential effects on DNA topology and gene expression in bacteria.
Medicine: Research is ongoing to explore its anti-inflammatory and anti-oxidative properties.
Industry: It is used in the production of azo dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-aminonaphthalene-3-acetic acid involves its interaction with DNA, leading to conformational changes. It inhibits the activity of type IA topoisomerase, which regulates DNA topology in bacteria. This interaction affects gene expression and can induce the expression of nitrogen-fixation genes . Additionally, it has been shown to neutralize free radicals and induce the expression of heme oxygenase-1 (HO-1), contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the synthesis of dyes and other chemicals.
2-Naphthylamine: Another naphthalene derivative with similar applications but different positional isomerism.
1-Naphthol: A hydroxyl derivative of naphthalene, used in the production of dyes and as an intermediate in organic synthesis.
Uniqueness: 1-Aminonaphthalene-3-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to interact with DNA and affect gene expression sets it apart from other naphthalene derivatives .
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(4-aminonaphthalen-2-yl)acetic acid |
InChI |
InChI=1S/C12H11NO2/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-6H,7,13H2,(H,14,15) |
Clave InChI |
CWQJNOUTQZSQIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=C2N)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


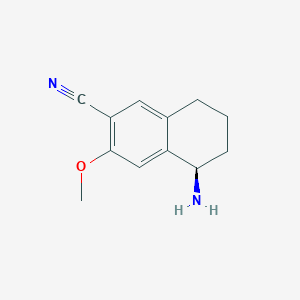
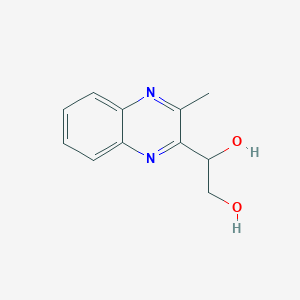
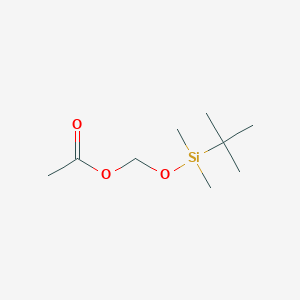
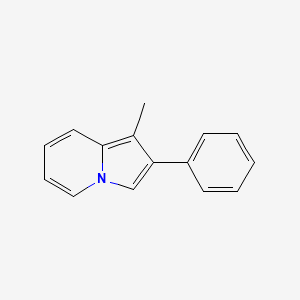
![5-Ethyl-4-imino-1,3-dimethyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15069249.png)
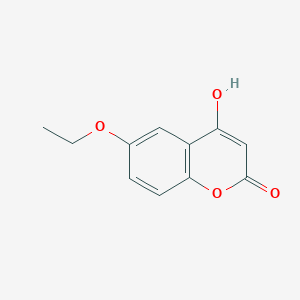
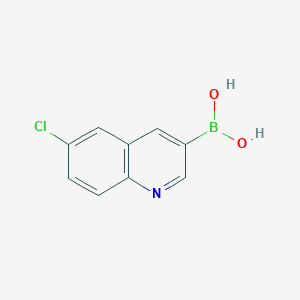
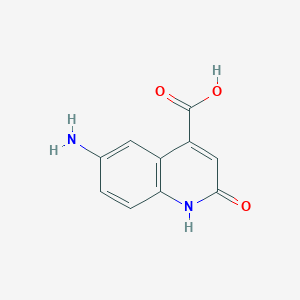
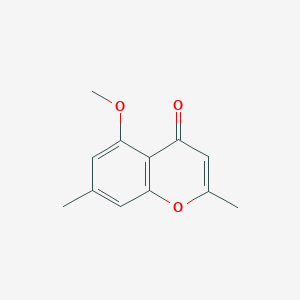
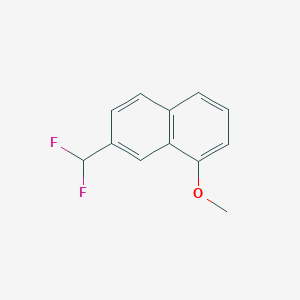
![2,3-Dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B15069294.png)
